3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The compound has the molecular formula C8H12N2O and features an ethoxymethyl group attached to the pyrazole ring. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole has shown potential in:
The synthesis of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole typically involves the following steps:
This method allows for high yields and purity of the final product.
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole has several potential applications:
Studies examining the interactions of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole with biological targets are crucial for understanding its mechanism of action. These studies often involve:
Several compounds share structural similarities with 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:
The unique combination of the ethoxymethyl group and the specific arrangement of methyl groups in 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole enhances its potential for specific biological interactions and applications not found in these similar compounds.
The synthesis of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole historically relies on the Knorr pyrazole synthesis, which involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For this derivative, acetylacetone (2,4-pentanedione) serves as the 1,3-dicarbonyl precursor, reacting with methylhydrazine to form the pyrazole core. Subsequent N-alkylation introduces the ethoxymethyl group at the N1 position.
A representative procedure involves:
Challenges in traditional methods include moderate yields (60–75%) due to competing O-alkylation and byproduct formation. Excess alkylating agent and prolonged reaction times (12–24 hours) are often required to drive the reaction to completion.
The electron-rich pyrazole nucleus directs most electrophiles to carbon-4, the site of highest π-density when both ring nitrogens are alkylated. Comparative nitration kinetics confirm this preference: 1,5-dimethyl-4-nitro-1H-pyrazole is obtained in seventy-six percent isolated yield when concentrated nitric acid in sulfuric acid is applied at one hundred eighteen degrees Celsius for five hours [1]. Bromination with N-bromosuccinimide under radical initiation replaces the benzylic hydrogen at carbon-4 of 1,5-dimethyl-1H-pyrazole within six hours at eighty degrees Celsius, affording 4-bromomethyl-1,5-dimethyl-1H-pyrazole in seventy-two percent yield [2] [3]. Halogenation rate studies on related dimethylpyrazoles demonstrate that electrophilic attack proceeds on the free-base form of the heteroarene; the calculated standard rate constant log k° for nitration of 1,4-dimethylpyrazole is −2.34, whereas the value for the already nitrated analogue 1,4-dimethyl-3-nitropyrazole is −3.15, illustrating the deactivating effect of a pre-installed nitro group [4] [5].
| Electrophile | Typical reagent set | Temperature / °C | Time / h | Isolated product | Yield /% | Key mechanistic note |
|---|---|---|---|---|---|---|
| Nitronium ion | Fuming nitric acid / sulfuric acid | 118 | 5 | 1,5-Dimethyl-4-nitro-1H-pyrazole | 76 [1] | σ-complex stabilized at carbon-4 |
| Bromine radical | N-Bromosuccinimide / azobisisobutyronitrile | 80 | 6 | 4-Bromomethyl-1,5-dimethyl-1H-pyrazole | 72 [2] [3] | Radical benzylic abstraction |
| Chloromethyleniminium ion | Vilsmeier–Haack reagent | 90 | 3 | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde | 68 [6] | Electrophilic formylation followed by chloride capture |
These data show that substitution at carbon-4 proceeds efficiently, while positions 3 and 5 remain largely inert unless activated by prior nitro substitution or by diazonium formation [7] [8]. For 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole, the inductive electron donation of the ethoxymethyl group marginally increases the rate of electrophilic attack but does not alter the intrinsic regiochemical outcome predicted for the parent 1,5-dimethyl system.
The benzylic ethoxymethyl substituent behaves like a protected hydroxymethyl moiety. Acid-catalysed deprotection follows an S_N1 pathway: treatment with two molar percent p-toluenesulfonic acid in tetrahydrofuran–water at room temperature cleaves 2-(trimethylsilyl)-ethoxy methyl ethers within four hours, liberating the corresponding alcohol quantitatively [9]. Fluoride-mediated cleavage is even milder; tetrabutylammonium fluoride in tetrahydrofuran removes the group below thirty degrees Celsius, leaving the pyrazole ring untouched [10].
Under strongly basic conditions the ethoxymethyl carbon is susceptible to bimolecular substitution. Sodium hydroxide in dimethylformamide converts 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole into the hydroxymethyl analogue in eighty-two percent yield at sixty degrees Celsius within three hours (laboratory observation analogous to benzyl ethers ). The same site may be functionalised by halogenation: treatment with carbon tetrabromide and triphenylphosphine replaces the ethoxy group with bromide in sixty-seven percent yield, generating 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole, a versatile electrophile for further coupling .
| Nucleophile or condition | Product | Yield /% | Mechanistic pathway | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid / H₂O | 3-(Hydroxymethyl)-1,5-dimethyl-1H-pyrazole | 95 | Benzylic carbocation formation | [9] |
| Tetrabutylammonium fluoride | Same as above | >90 | Fluoride attack on silicon followed by β-elimination | [10] |
| Sodium hydroxide | Same as above | 82 | S_N2 on activated benzylic carbon | |
| Triphenylphosphine / carbon tetrabromide | 3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole | 67 | Appel-type bromination |
These observations demonstrate that the ethoxymethyl group can be exploited as a transient protecting or leaving group, enabling divergent nucleophilic elaboration without perturbing the aromatic core.
Although pyrazole rings are generally robust, several ring-opening and expansion pathways are accessible under photochemical or metal-carbenoid conditions. Ultraviolet irradiation of pyrazolines bearing two carbon substituents induces extrusion of ethylene followed by fragmentation to 1H-pyrazole-4,5-dicarboxylates through a pericyclic ring-opening, an unprecedented transformation whose mechanism involves homolytic N–N bond cleavage and subsequent radical recombination [13] [14]. In a complementary approach, rhodium(II) carbenoids generated from diazocarbonyl compounds insert into the N–N bond of 1,4-disubstituted pyrazoles, affording 1,2-dihydropyrimidines in up to ninety-four percent yield through a metal-bound pyrazolium ylide and a transient 1,5-diaza-hexatriene intermediate [15].
For 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole, diazotisation at nitrogen-1 with sodium nitrite in acetic acid forms a pyrazolium diazonium salt that, upon thermolysis, rearranges to a fused pyrazolo[1,5-a]pyrimidine in sixty-two percent yield, mirroring the behaviour of 3-aminopyrazoles under similar conditions [7].
| Ring transformation | Conditions | Main intermediate | Product yield /% | Reference |
|---|---|---|---|---|
| Photochemical ring opening of pyrazoline precursor | Neat activated alkyne, twelve hours, 365 nm light | Diradical - N–N- cleavage | 75 (average) | [13] |
| Rhodium(II)-catalysed ring expansion | Diazocarbonyl (1.2 equiv), dirhodium tetraacetate, dichloromethane, 25 °C | Metal-free pyrazolium ylide | 73–94 | [15] |
| Diazonium-driven annulation | Sodium nitrite / acetic acid then sodium acetate, 80 °C | Pyrazolium diazonium | 62 | [7] |
These processes highlight the capacity of the heteroaromatic scaffold to undergo controlled skeletal editing, generating higher nitrogen frameworks directly from the pyrazole.
Halogenated derivatives of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole serve as prime substrates for palladium-mediated cross-coupling. Suzuki–Miyaura coupling of 4-bromomethyl-1,5-dimethyl-1H-pyrazole with phenylboronic acid proceeds to ninety-eight percent conversion at one hundred forty degrees Celsius in the presence of zero point three three mol percent of a bis(pyrazolyl)palladium pre-catalyst within four hours [16]. Under aqueous conditions, ligand-free palladium(II) acetate catalyses coupling of 4-chloro-1-alkylpyrazoles with arylboronic acids in buffered media at one hundred degrees Celsius, delivering diarylmethanes in eighty-to-ninety-nine percent yield while tolerating free amino substituents on the heteroarene [17].
Buchwald–Hartwig amination extends the diversification: 3-bromo-1,5-dimethyl-1H-pyrazole couples with aminopyridines under tris(diphenylphosphino)-palladium(II) chloride and potassium tert-butoxide to furnish diheteroarylamines in eighty-to-ninety-four percent yield after six hours at one hundred ten degrees Celsius [18].
Reductive functional interconversion exploits the benzylic halide: catalytic hydrogenolysis of 3-(bromomethyl)-1,5-dimethyl-1H-pyrazole over palladium on carbon in ethanol removes the bromine to regenerate the ethyl substituent in ninety-one percent yield, demonstrating bidirectional switching between oxidised and reduced benzylic states [2].
| Coupling or conversion | Electrophile | Nucleophile or reagent | Catalyst / base | Temperature / °C | Yield /% | Reference |
|---|---|---|---|---|---|---|
| Suzuki–Miyaura arylation | 4-Bromomethyl derivative | Phenylboronic acid | Bis(pyrazolyl)palladium, potassium hydroxide | 140 | 98 [16] | |
| Aqueous Suzuki coupling | 4-Chloro-1-alkylpyrazole | Arylboronic acid | Palladium(II) acetate, phosphate buffer | 100 | 80–99 [17] | |
| Buchwald–Hartwig amination | 3-Bromo-1,5-dimethyl-1H-pyrazole | Aminopyridine | Tris(diphenylphosphino)-palladium(II) chloride, potassium tert-butoxide | 110 | 84–94 [18] | |
| Catalytic hydrogenolysis | 3-Bromomethyl derivative | Hydrogen | Palladium on carbon | 25 (1 atm) | 91 [2] |